Bienvenue dans la boutique en ligne BenchChem!

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

Process chemistry Scale-up FAAH inhibitor synthesis

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS 1020336-04-2) is a heterocyclic building block characterized by a 5-trifluoromethylpyridine core linked via an ether bridge to a meta-substituted benzylidene-piperidine moiety. This compound serves as a critical penultimate intermediate in the patented synthesis of PF-04457845, a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor that reached clinical development.

Molecular Formula C18H17F3N2O
Molecular Weight 334.342
CAS No. 1020336-04-2
Cat. No. B2980904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine
CAS1020336-04-2
Molecular FormulaC18H17F3N2O
Molecular Weight334.342
Structural Identifiers
SMILESC1CNCCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H17F3N2O/c19-18(20,21)15-4-5-17(23-12-15)24-16-3-1-2-14(11-16)10-13-6-8-22-9-7-13/h1-5,10-12,22H,6-9H2
InChIKeyUCWSAUMVNSJJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS 1020336-04-2): Key Intermediate Overview for R&D Procurement


2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine (CAS 1020336-04-2) is a heterocyclic building block characterized by a 5-trifluoromethylpyridine core linked via an ether bridge to a meta-substituted benzylidene-piperidine moiety [1]. This compound serves as a critical penultimate intermediate in the patented synthesis of PF-04457845, a highly potent and selective fatty acid amide hydrolase (FAAH) inhibitor that reached clinical development [2]. Commercially, it is supplied as a research-grade intermediate with typical purity specifications of 95–98% (NLT 98%) and a molecular weight of 334.34 g/mol .

Why 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine Cannot Be Casually Substituted in PF-04457845 Synthesis


The precise spatial arrangement of the 5-trifluoromethylpyridine, the meta-phenoxy linker, and the exocyclic piperidin-4-ylidenemethyl group is essential for the downstream formation of the urea pharmacophore in PF-04457845 [1]. Substituting this intermediate with a para-substituted analog, a reduced piperidine variant, or a different heterocyclic core would alter the geometry of the final N-(pyridazin-3-yl)-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide scaffold, potentially abolishing FAAH inhibitory potency [2]. The exocyclic double bond geometry is particularly critical; its reduction would eliminate the conjugated benzylidene system required for the correct spatial presentation of the urea-forming secondary amine in the subsequent reaction step [1].

Quantitative Evidence for the Differentiation of 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine


Proven Scale-Up Capability: 37.1 g Utilized as a Single Batch Reactant in the Pivotal Patent Step

The hydrochloride salt of 2-(3-(piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine was employed as a reactant at a 37.1 g (0.10 mol) scale in the patent-described synthesis of PF-04457845, demonstrating the intermediate's suitability for multi-gram scale-up [1]. This specific intermediate, when reacted with phenyl pyridazin-3-ylcarbamate (21.5 g, 0.10 mol) in acetonitrile, produced the final urea product in 86% total yield (30.3 g + 9.0 g) [1]. In contrast, alternative synthetic routes that bypass this specific exocyclic benzylidene intermediate often require additional protection/deprotection steps, resulting in overall yields below 50% for the same transformation [2].

Process chemistry Scale-up FAAH inhibitor synthesis

Purity Specifications: NLT 98% Enables Direct Use Without Supplemental Purification

Commercially sourced 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine is consistently specified at NLT 98% purity across multiple reputable suppliers . This purity level meets or exceeds the requirements for direct use in the urea coupling step described in the patent literature, where the intermediate is used without further purification [1]. In comparison, the more commonly available 4-substituted piperidine analogs or reduced piperidine variants are often supplied at lower purities (90–95%) and may contain isomeric impurities that complicate downstream coupling reactions [2].

Quality control Intermediates Purity

Structural Confirmation: Exocyclic Benzylidene Geometry Uniquely Positions the Secondary Amine for Urea Formation

The exocyclic double bond (piperidin-4-ylidenemethyl) creates a conjugated benzylidene system that locks the piperidine nitrogen in a specific spatial orientation relative to the phenoxy-trifluoromethylpyridine scaffold [1]. X-ray crystallographic analysis of the final urea product PF-04457845 confirms that this geometry places the urea carbonyl in a position that optimally carbamylates the catalytic serine nucleophile of FAAH [2]. Analogs employing a reduced piperidine (single bond) or a 3-substituted piperidine show >10-fold loss in FAAH inhibitory potency, attributable to the altered trajectory of the urea warhead [2].

Structural biology Synthetic chemistry Pharmacophore

Optimal Research and Industrial Applications for 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine


Synthesis of PF-04457845 and Structurally Related FAAH Inhibitor Analogs

This intermediate is ideally suited for medicinal chemistry campaigns targeting FAAH inhibition. The exocyclic benzylidene geometry is specifically required for the urea coupling step that produces PF-04457845, a clinical-stage FAAH inhibitor [1]. Procurement of this intermediate at ≥98% purity enables direct use without additional purification, supporting rapid analog generation via parallel urea formation with diverse carbamates or isocyanates [2].

Process Chemistry Scale-Up Studies and Cost-of-Goods Optimization

The demonstrated use of this intermediate at 37 g scale with 86% isolated yield makes it a reliable choice for process development groups evaluating routes to FAAH inhibitors [1]. The well-characterized crystalline hydrochloride salt form facilitates handling, storage, and accurate stoichiometric charging in kilogram-scale reactions [2].

Biased Agonist Discovery: Scaffold Modification for CNS-Targeted Libraries

The 5-trifluoromethylpyridine and the exocyclic piperidine scaffold serve as a versatile platform for generating biased GPCR ligand libraries. Replacing the pyridazine-urea moiety with alternative warheads or linkers could yield novel selective serotonin 5-HT1A receptor modulators or delta-opioid receptor agonists, as suggested by the broader piperidin-4-ylidenemethyl benzamide chemotype literature [1].

Quote Request

Request a Quote for 2-(3-(Piperidin-4-ylidenemethyl)phenoxy)-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.